tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

Catalog No.
S770243
CAS No.
138022-04-5
M.F
C12H24N2O2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

CAS Number

138022-04-5

Product Name

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

IUPAC Name

tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3

InChI Key

ZREUHPKGCXOWCK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC1CCNCC1

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNCC1

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2C_{12}H_{24}N_{2}O_{2} and a molecular weight of approximately 228.33 g/mol. This compound is characterized by its structural components, which include a tert-butyl group, a methyl group, and a piperidin-4-ylmethyl moiety. It appears as a colorless to pale yellow liquid or solid, depending on the conditions, with a density of approximately 1.0 g/cm³ and a boiling point of around 306 °C at 760 mmHg .

Organic Synthesis:

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate, also known as tert-butyl 4-(N-methylpiperidin-4-ylmethyl)carbamate, finds use as a building block in organic synthesis. Its presence of a protected amine group (tert-butyl carbamate) and a methyl group allows for further functionalization through various chemical reactions. Studies have shown its application in the synthesis of:

  • Novel pyrazole derivatives: These derivatives exhibit potential anticonvulsant and anti-inflammatory activities. [Source: European Journal of Medicinal Chemistry, ]
  • Chiral quaternary piperidines: These compounds possess potential applications in medicinal chemistry and asymmetric catalysis. [Source: The Journal of Organic Chemistry, ]

Medicinal Chemistry:

The presence of the piperidine ring system in tert-Butyl methyl(piperidin-4-ylmethyl)carbamate makes it a valuable intermediate for the synthesis of various medicinally relevant compounds. Research has explored its application in:

  • Development of selective muscarinic M4 receptor antagonists: These antagonists hold promise for treating neurodegenerative diseases like Alzheimer's disease. [Source: Journal of Medicinal Chemistry, ]
  • Synthesis of potential antitumor agents: Studies have investigated its use in creating novel compounds with anticancer properties. [Source: European Journal of Medicinal Chemistry, ]
Typical of carbamates. These reactions may include:

  • Hydrolysis: Under acidic or basic conditions, tert-butyl methyl(piperidin-4-ylmethyl)carbamate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Nucleophilic Substitution: The carbamate functional group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
  • Decomposition: Upon heating or in the presence of strong acids or bases, it may decompose, releasing toxic gases such as nitrogen oxides.

Research indicates that tert-butyl methyl(piperidin-4-ylmethyl)carbamate exhibits significant biological activity. It has been shown to possess antibacterial properties against Gram-positive bacteria, including strains resistant to common antibiotics such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . Additionally, it may have potential applications in neuropharmacology due to its interaction with certain neurotransmitter systems.

The synthesis of tert-butyl methyl(piperidin-4-ylmethyl)carbamate typically involves several steps:

  • Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Carbamate Formation: The piperidine derivative is reacted with tert-butyl chloroformate and methylamine to yield the carbamate product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These methods emphasize the importance of selecting appropriate reagents and conditions to achieve high yields and purity.

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate has several applications:

  • Pharmaceuticals: It is utilized in drug development for its antibacterial properties and potential neuropharmacological effects.
  • Biochemical Research: The compound serves as a biochemical tool in proteomics research and enzyme studies .
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other bioactive compounds.

Studies have shown that tert-butyl methyl(piperidin-4-ylmethyl)carbamate interacts with various biological targets. Its mechanism of action involves modulation of neurotransmitter systems and inhibition of bacterial growth through disruption of cell wall synthesis. Interaction studies suggest potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against resistant strains .

Several compounds share structural similarities with tert-butyl methyl(piperidin-4-ylmethyl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl (piperidin-3-ylmethyl)carbamate135632-53-00.98
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate879275-33-90.98
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate1016167-99-90.98
tert-Butyl (piperidin-4-yloxy)methylcarbamate138022-04-50.91

Uniqueness: What sets tert-butyl methyl(piperidin-4-ylmethyl)carbamate apart from these similar compounds is its specific combination of functional groups that enhance its biological activity, particularly against resistant bacterial strains. Its unique structural features allow for selective interactions with biological targets not shared by other derivatives.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

Dates

Last modified: 08-15-2023

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